molecular formula C31H21I2N B14300353 3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole CAS No. 113947-44-7

3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole

Cat. No.: B14300353
CAS No.: 113947-44-7
M. Wt: 661.3 g/mol
InChI Key: QRRVCONCVSKHFZ-UHFFFAOYSA-N
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Description

3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole is a halogenated carbazole derivative Carbazoles are a class of heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole typically involves the iodination of 9-(triphenylmethyl)-9H-carbazole. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Acetic acid or dichloromethane

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide, copper(I) iodide, and dimethyl sulfoxide (DMSO) at 80°C.

    Oxidation Reactions: Potassium permanganate in acetone at room temperature.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in tetrahydrofuran (THF) at reflux temperature.

Major Products Formed

    Substitution Reactions: 3,6-diazido-9-(triphenylmethyl)-9H-carbazole

    Oxidation Reactions: 3,6-dioxo-9-(triphenylmethyl)-9H-carbazole

    Coupling Reactions: 3,6-diaryl-9-(triphenylmethyl)-9H-carbazole

Scientific Research Applications

3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole has several applications in scientific research:

    Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.

    Pharmaceuticals: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.

    Materials Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic properties.

    Biological Research: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.

Mechanism of Action

The mechanism of action of 3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole involves its ability to interact with various molecular targets:

    DNA Intercalation: The planar structure of the carbazole core allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting replication.

    Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases by stabilizing the enzyme-DNA complex, preventing the relaxation of supercoiled DNA.

    Electron Transport: In organic electronics, the compound facilitates electron transport due to its high electron affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diiodo-9-phenylcarbazole
  • 3,6-Di(N-diphenylamino)-9-phenylcarbazole
  • 3,6-Diiodo-9-ethylcarbazole

Uniqueness

3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole is unique due to the presence of the triphenylmethyl group, which enhances its solubility and stability compared to other carbazole derivatives. This modification also improves its electron-transporting properties, making it more suitable for applications in organic electronics and materials science.

Properties

CAS No.

113947-44-7

Molecular Formula

C31H21I2N

Molecular Weight

661.3 g/mol

IUPAC Name

3,6-diiodo-9-tritylcarbazole

InChI

InChI=1S/C31H21I2N/c32-25-16-18-29-27(20-25)28-21-26(33)17-19-30(28)34(29)31(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-21H

InChI Key

QRRVCONCVSKHFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)I)C6=C4C=CC(=C6)I

Origin of Product

United States

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